![molecular formula C24H25N2O+ B15281486 3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B15281486.png)
3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium typically involves the condensation of o-phenylenediamine with benzyl halides and phenylpropoxy derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like copper salts can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or phenylpropoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA, proteins, or enzymes, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzyl-1-methyl-3-phenylurea: Another benzimidazole derivative with similar structural features.
Benzyl 3-phenylpropiolates: Compounds with a benzyl group and phenylpropiolate moiety, used in similar applications.
Uniqueness
3-benzyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl and phenylpropoxy groups enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C24H25N2O+ |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
1-benzyl-3-(3-phenylpropoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C24H25N2O/c1-3-10-21(11-4-1)14-9-17-27-20-26-19-25(18-22-12-5-2-6-13-22)23-15-7-8-16-24(23)26/h1-8,10-13,15-16,19H,9,14,17-18,20H2/q+1 |
Clé InChI |
JHUHWJCMCSSAED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



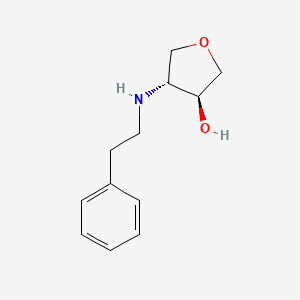
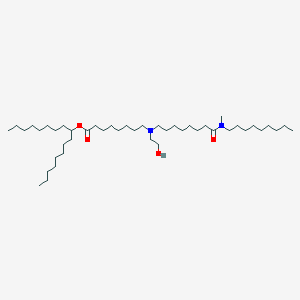
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)
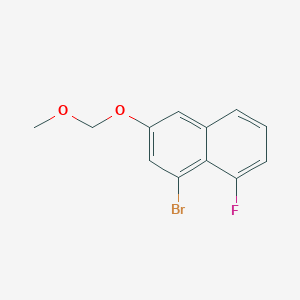
![6-(2-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281446.png)
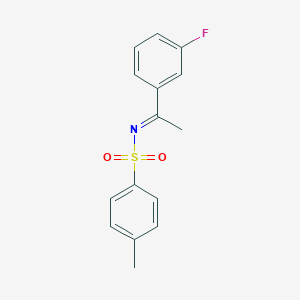
![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)


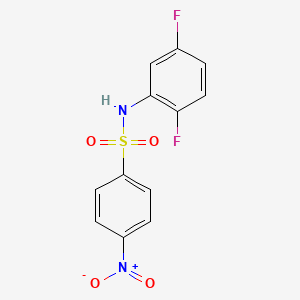

![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)

